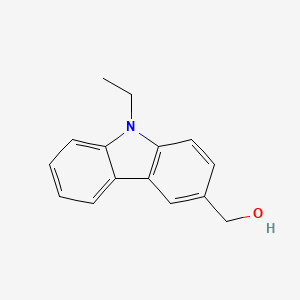

(9-Ethylcarbazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(9-ethylcarbazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-9,17H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSXOOVLSONCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CO)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Ethylcarbazol 3 Yl Methanol

Strategies for the Preparation of Carbazole (B46965) Derivatives with Alkyl Substitutions

The foundational step in the synthesis of the target compound is the N-alkylation of carbazole to form 9-ethylcarbazole (B1664220). This is typically achieved through a nucleophilic substitution reaction where the nitrogen atom of the carbazole ring attacks an ethylating agent. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen, thereby enhancing its nucleophilicity.

Commonly used ethylating agents include ethyl bromide and diethyl sulfate. The choice of base and solvent is crucial for the reaction's efficiency. A typical procedure involves the reaction of carbazole with ethyl bromide in acetone, using potassium hydroxide as the base tubitak.gov.trresearchgate.net. Alternatively, diethyl sulfate can be employed in acetone with sodium hydroxide orgsyn.org. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of 9-ethylcarbazole.

Once 9-ethylcarbazole is obtained, the next critical step is the introduction of a functional group at the C3 position with high regioselectivity. The electron-rich nature of the carbazole ring system makes it susceptible to electrophilic substitution reactions, with the C3 and C6 positions being the most reactive.

A highly effective and widely used method for this purpose is the Vilsmeier-Haack reaction orgsyn.org. This reaction introduces a formyl group (-CHO) onto the carbazole ring, which serves as a direct precursor to the methanol (B129727) group. The reaction of 9-ethylcarbazole with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) at low temperatures yields 9-ethyl-9H-carbazole-3-carbaldehyde with high regioselectivity nih.govresearchgate.net. The formyl group is directed almost exclusively to the C3 position.

Another approach to functionalize the C3 position is through Friedel-Crafts acylation. For instance, reacting 9-ethylcarbazole with acetyl chloride in the presence of a Lewis acid like aluminum chloride can introduce an acetyl group at the C3 position researchgate.netuobaghdad.edu.iq. While this provides a C3-functionalized carbazole, it would require additional steps to convert the acetyl group to a methanol group. Other transition metal-catalyzed C-H functionalization reactions have also been explored for the regioselective modification of carbazoles chim.itnih.govnih.govdntb.gov.ua.

Targeted Synthesis of Methanol-Appended Carbazole Systems

The most direct and common method for the synthesis of (9-Ethylcarbazol-3-yl)methanol is the reduction of the formyl group of 9-ethyl-9H-carbazole-3-carbaldehyde. This transformation can be efficiently achieved using various reducing agents.

Sodium borohydride (NaBH4) is a mild and selective reducing agent frequently used for this purpose. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol (B145695), leading to a high yield of the desired alcohol rsc.org. Another powerful reducing agent, lithium aluminum hydride (LiAlH4), can also be employed for this reduction, usually in an anhydrous solvent such as tetrahydrofuran (THF) nih.gov.

Table 1: Comparison of Reducing Agents for 9-ethyl-9H-carbazole-3-carbaldehyde

| Reducing Agent | Solvent | Typical Conditions | Yield |

| Sodium Borohydride (NaBH4) | Methanol/Ethanol | Room Temperature | High |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | 0°C to Reflux | High |

While the reduction of the formyl group is the most prevalent method, other synthetic strategies can be envisioned. One alternative involves the reduction of a carboxylate ester. For example, a C3-carboxylated 9-ethylcarbazole derivative could be reduced to the corresponding alcohol using a strong reducing agent like LiAlH4 nih.gov.

Another potential route could involve a Grignard reaction. Starting from a C3-halogenated 9-ethylcarbazole, a Grignard reagent could be formed and subsequently reacted with formaldehyde to introduce the hydroxymethyl group. However, this route is less common in the literature for this specific compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the initial N-ethylation of carbazole, factors such as the strength of the base and the polarity of the solvent can significantly influence the reaction rate and yield. In the subsequent Vilsmeier-Haack formylation, controlling the stoichiometry of the reagents and maintaining a low reaction temperature are crucial to prevent side reactions and ensure high regioselectivity nih.gov.

In the final reduction step, while generally high-yielding, the choice between NaBH4 and LiAlH4 may depend on the scale of the reaction and the desired work-up procedure. Optimization studies have been conducted on related carbazole derivatives to improve reaction yields and develop more sustainable catalytic methods researchgate.netsemanticscholar.orgupb.romdpi.com. The purification of the final product, often through recrystallization, is also a critical step to obtain this compound of high purity nih.gov.

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a laboratory setting to a larger research production scale necessitates careful consideration of several factors to ensure safety, efficiency, and reproducibility. The two primary stages of the synthesis, the Vilsmeier-Haack formylation and the subsequent reduction of the aldehyde, each present unique challenges and require distinct strategies for successful scale-up.

The Vilsmeier-Haack reaction is known to have specific thermal hazards. mt.comacs.org Both the Vilsmeier reagent itself and the reaction mixture can be thermally unstable, potentially leading to rapid increases in temperature and pressure. mt.com Industrial-scale production is often hindered by laborious procedures and the use of hazardous chemicals to generate the highly reactive intermediates. acs.org To address these issues, a continuous flow chemistry approach has been developed for the Vilsmeier-Haack formylation, which allows for better control of reaction parameters and enhances safety. acs.orgresearchgate.net

For the reduction of the aromatic aldehyde, the choice of reducing agent and reaction conditions is critical for a safe and efficient scale-up. While sodium borohydride is a milder and safer reducing agent than lithium aluminum hydride, its use on a larger scale can still present challenges, such as the management of hydrogen gas evolution and the control of exotherms. wikipedia.orgmasterorganicchemistry.com

A summary of the key scale-up considerations for both synthetic steps is provided in the table below.

Interactive Data Table: Scale-Up Considerations for the Synthesis of this compound

| Process Step | Parameter | Laboratory Scale Approach | Scale-Up Challenges | Recommended Scale-Up Strategy |

| Vilsmeier-Haack Formylation | Reaction Type | Batch reaction in a round-bottom flask. | Exothermic reaction with potential for thermal runaway; handling of corrosive and hazardous reagents (POCl₃, DMF). mt.comacs.org | Transition to a continuous flow reactor for improved heat and mass transfer, and safer handling of reagents. acs.orgresearchgate.net |

| Temperature Control | Ice bath for initial cooling. | Difficult to maintain uniform temperature in a large batch reactor, leading to potential side reactions and safety hazards. | Utilize a jacketed reactor with precise temperature control or a continuous flow system with excellent heat exchange capabilities. | |

| Reagent Addition | Manual dropwise addition. | Localized concentration gradients and potential for runaway reaction if addition is too fast. | Automated and controlled addition of reagents using syringe pumps or metered dosing systems. | |

| Work-up | Quenching with ice and neutralization with a base in an open beaker. | Large volumes of aqueous waste; potential for aerosol formation of hazardous materials. | Use of a jacketed quench vessel with controlled addition of quenching agent and pH monitoring. | |

| Aldehyde Reduction | Reducing Agent | Use of excess sodium borohydride in a protic solvent like ethanol or methanol. wikipedia.orgmasterorganicchemistry.com | Control of hydrogen gas evolution; management of exotherm; potential for side reactions with certain reducing agents. | Careful selection of a milder reducing agent if possible; controlled addition of the reducing agent; use of a robust gas scrubbing system. |

| Solvent | Typically methanol or ethanol. | Large volumes of flammable solvents; potential for solvent loss through evaporation. | Use of a closed-system reactor with a condenser to minimize solvent loss; consider solvent recycling where feasible. | |

| Product Isolation | Extraction with an organic solvent followed by evaporation. | Handling of large volumes of flammable extraction solvents; product purity issues requiring multiple crystallizations. | Development of a robust crystallization procedure to isolate the product directly from the reaction mixture if possible, minimizing solvent use. youtube.comrochester.edu | |

| Purification | Column chromatography. | Not practical or economical for large quantities. | Development of an optimized crystallization process from a suitable solvent system to achieve high purity without the need for chromatography. youtube.comrochester.edu |

Photophysical and Optoelectronic Research Applications

Photoluminescence Research of (9-Ethylcarbazol-3-yl)methanol in Solution and Solid State

Comprehensive data on the absorption and emission spectroscopy, fluorescence quantum yield, and excited-state dynamics of this compound are not readily found in the surveyed scientific papers and patents.

Specific absorption and emission spectra for this compound in either solution or solid state, which are crucial for understanding its electronic transitions, have not been identified in the available literature.

There is no specific information available regarding the fluorescence quantum yield of this compound in various research matrices.

Detailed studies on the excited-state dynamics and fluorescence lifetimes of this compound are not present in the reviewed literature.

Role in Organic Light-Emitting Diode (OLED) Research Architectures

While the 9-ethylcarbazol-3-yl group is utilized in more complex molecules for OLED applications, the direct role and investigation of this compound as a key component in OLED architectures are not well-documented.

This compound is logically a potential precursor for the synthesis of more complex hole-transporting materials due to its carbazole (B46965) core. However, specific research detailing its use as a direct precursor and the performance of the resulting materials in OLEDs is not available in the surveyed literature.

Similarly, while carbazole derivatives are widely explored as host and sometimes emitter materials in OLEDs, there is no specific research that investigates the potential and performance of this compound itself as a host or emitter component in advanced OLED device architectures.

Dopant Strategies for Enhanced Device Performance in Laboratory Settings

In the fabrication of organic light-emitting diodes (OLEDs), a common strategy to enhance device performance, such as efficiency and color purity, is to dope (B7801613) a host material with a small percentage of an emissive guest material (dopant). Carbazole derivatives are frequently employed as dopants due to their high photoluminescence quantum yields and tunable emission colors.

While direct studies on the use of this compound as a primary dopant are not extensively documented, research on analogous carbazole-based molecules provides significant insights into its potential. For instance, derivatives where the carbazole unit is linked to an acceptor moiety are designed to function as efficient emitters. The carbazole group acts as the electron-donating part of the molecule, facilitating charge injection and transport, which are crucial for electroluminescence.

In a laboratory setting, the performance of OLEDs is often characterized by parameters such as current efficiency (cd/A), external quantum efficiency (EQE, %), and Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color. Research on deep-blue fluorescent dopants incorporating carbazole donors has demonstrated the path to achieving high-efficiency devices. For example, a dopant named TDBA-Cz, which combines a carbazole donor with a boron-containing acceptor, has been shown to yield impressive performance in solution-processed OLEDs. mdpi.com

| Parameter | Value |

|---|---|

| Electroluminescence Peak (nm) | 413 |

| CIE Coordinates (x, y) | (0.167, 0.086) |

| Maximum Current Efficiency (cd/A) | 7.25 |

| Maximum External Quantum Efficiency (%) | 6.45 |

| Turn-on Voltage (V) | 6.82 |

The role of the this compound moiety in such a dopant would be to provide the fundamental electronic properties of the carbazole donor. The ethyl group at the 9-position is known to improve the solubility of the molecule, which is particularly advantageous for solution-based processing of OLEDs. mdpi.com The methanol (B129727) group at the 3-position can be used as a synthetic handle to attach the carbazole unit to other functional groups, such as electron acceptors, to create novel dopant molecules with tailored emission properties.

Application in Photovoltaic Research and Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, carbazole derivatives have been extensively investigated as electron-donating materials in the active layer of organic solar cells. researchgate.net Their ability to absorb light and transport holes efficiently makes them excellent candidates for use in bulk heterojunction (BHJ) solar cells, where they are blended with an electron-accepting material.

Electron Donor-Acceptor Systems Incorporating Carbazole Moieties

The performance of organic solar cells is critically dependent on the molecular design of the electron donor and acceptor materials. The donor-acceptor (D-A) approach, where an electron-rich donor unit is covalently linked to an electron-deficient acceptor unit, has been a highly successful strategy for creating low bandgap materials that can absorb a larger portion of the solar spectrum.

The (9-Ethylcarbazol-3-yl) moiety is an excellent candidate for the donor component in such systems. Its strong electron-donating nature helps to establish a significant intramolecular charge transfer (ICT) character upon photoexcitation, which is beneficial for charge separation. nih.gov Copolymers composed of 9-(2-Ethylhexyl)carbazole donor units and 5,6-Difluorobenzo[c] mdpi.commdpi.comnih.govthiadiazole acceptor units have been synthesized and studied for their application in photonics and electronics. nih.gov These polymers exhibit broad absorption spectra and suitable energy levels for use in organic solar cells.

The photovoltaic performance of OSCs is typically evaluated by parameters such as the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The properties of the donor material, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly influence these parameters.

| Device Parameter | Value |

|---|---|

| Open-Circuit Voltage (Voc) (V) | 0.90 |

| Short-Circuit Current Density (Jsc) (mA/cm2) | 12.5 |

| Fill Factor (FF) (%) | 65 |

| Power Conversion Efficiency (PCE) (%) | 7.3 |

The this compound, through its reactive hydroxyl group, can be readily incorporated into various polymer backbones or used as a starting material for the synthesis of small molecule donors. This allows for the systematic tuning of the optical and electronic properties of the resulting D-A materials to optimize the performance of organic solar cells.

Interface Engineering in Organic Photovoltaic Devices

Carbazole-based SAMs, such as those derived from [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz), have been shown to form a favorable interface between the transparent conductive oxide (TCO) anode (e.g., indium tin oxide, ITO) and the active layer. researchgate.net These SAMs can increase the work function of the ITO, leading to a better energy level alignment with the HOMO of the donor material, which in turn reduces the energy barrier for hole extraction and minimizes charge recombination at the interface. researchgate.net

Research on halogenated derivatives of 2PACz has demonstrated that the work function of ITO can be systematically tuned. For example, the formation of a SAM of [2-(3,6-Dichloro-9H-carbazol-9-yl)ethyl]phosphonic acid (Cl-2PACz) on ITO increases its work function from 4.73 eV to 5.82 eV. researchgate.net This modification leads to a significant improvement in the power conversion efficiency of the corresponding organic solar cells.

| SAM Material | ITO Work Function (eV) | PCE (%) |

|---|---|---|

| Bare ITO | 4.73 | - |

| F-2PACz | 5.68 | 17.7 |

| Cl-2PACz | 5.82 | 18.5 |

| Br-2PACz | 5.77 | 18.0 |

| I-2PACz | 5.73 | 18.2 |

The this compound molecule can be envisioned as a precursor for creating such interfacial materials. The methanol group can be chemically converted into an anchoring group, such as a phosphonic acid or a carboxylic acid, which can then bind to the surface of the TCO. The carbazole unit would then form the body of the SAM, influencing the interfacial energetics. The ethyl group would contribute to the solubility and processing of the SAM-forming molecule. Through such a strategy, this compound serves as a versatile platform for developing new materials for interface engineering in organic photovoltaic devices, ultimately leading to higher efficiencies and improved device stability.

Polymerization and Material Science Research

Controlled Polymerization of (9-Ethylcarbazol-3-yl)methanol and its Derivatives

Controlled polymerization methods are crucial for the synthesis of well-defined polymers with predictable molecular weights, low polydispersity, and complex architectures. These techniques are particularly important for carbazole-containing polymers, where precise control over the macromolecular structure is essential for optimizing their performance in electronic devices. semanticscholar.org

Conventional free radical polymerization offers a straightforward method for synthesizing polymers from vinyl monomers. In the context of carbazole-containing monomers, such as N-vinylcarbazole (NVC), radical polymerization has been extensively studied. wikipedia.org This technique can be applied to vinyl derivatives of this compound to produce high molecular weight polymers. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

While conventional radical polymerization is effective for producing homopolymers, it provides limited control over the polymer architecture, leading to broad molecular weight distributions and a lack of control over end-group functionality. These limitations can be overcome by employing controlled/living radical polymerization techniques.

To achieve greater control over the polymerization of carbazole-containing monomers, controlled/living radical polymerization (CLRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the ability to create complex architectures like block copolymers. semanticscholar.org

Atom Transfer Radical Polymerization (ATRP) has been successfully used for the polymerization of carbazole-containing methacrylates. researchgate.net For a monomer like (9-Ethylcarbazol-3-yl)methyl methacrylate, an ATRP system would typically consist of the monomer, an alkyl halide initiator, and a transition metal complex (e.g., a copper-based catalyst with a ligand like 2,2'-bipyridine). acs.org The controlled nature of ATRP allows for the synthesis of well-defined homopolymers and block copolymers. nii.ac.jpacs.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful technique for controlling the polymerization of a wide range of monomers, including N-vinylcarbazole (NVC). rsc.orgmonash.eduresearchgate.net The key component in RAFT polymerization is a chain transfer agent (CTA), typically a thiocarbonylthio compound such as a dithiobenzoate, trithiocarbonate, or xanthate. monash.edumdpi.com The choice of CTA is crucial for achieving good control over the polymerization of NVC and its derivatives. monash.eduresearchgate.net Trithiocarbonates have been shown to provide excellent control over the polymerization of NVC, yielding polymers with low polydispersity. rsc.orgmonash.eduresearchgate.net This technique has been used to synthesize well-defined poly(N-ethyl-3-vinylcarbazole) and its block copolymers. acs.org

| Polymerization Technique | Monomer | Initiator/CTA | Catalyst/Conditions | Resulting Polymer Properties |

|---|---|---|---|---|

| ATRP | Carbazole (B46965) Methacrylate (CMA) | Alkyl Halide | Cu(I) complex | Well-controlled polymerization with narrow molecular weight distribution. |

| RAFT | N-vinylcarbazole (NVC) | Trithiocarbonate | AIBN, Thermal | Good molecular weight control and very narrow dispersities (PDI < 1.1). |

| RAFT | N-Ethyl-3-vinylcarbazole (E3VC) | Benzyl 1-pyrrolecarbodithioate | AIBN | Controlled molecular weights and low polydispersities (Mw/Mn = 1.15−1.29). |

Electropolymerization is a versatile technique for the direct fabrication of thin polymer films on conductive substrates. This method is particularly advantageous for creating electroactive and conductive polymer layers for use in electronic and optoelectronic devices. Carbazole and its derivatives are known to undergo oxidative electropolymerization to form conjugated polymer films. researchgate.netepa.govresearchgate.net

The electropolymerization of this compound would involve the electrochemical oxidation of the monomer in a suitable electrolyte solution. The process typically leads to the formation of linkages at the 3 and 6 positions of the carbazole ring, resulting in a conjugated polymer backbone. The resulting polymer films can be characterized by their electrochemical and spectroelectrochemical properties, which are crucial for their application in electrochromic devices and sensors. researchgate.netepa.gov The properties of the electropolymerized films, such as their morphology, conductivity, and electrochromic behavior, can be tuned by controlling the electropolymerization parameters, including the monomer concentration, solvent, electrolyte, and applied potential or current.

Integration into Polymer Matrices for Functional Materials Research

The unique properties of the carbazole moiety can be imparted to a wide range of materials by incorporating this compound into various polymer architectures. This can be achieved through the synthesis of block copolymers, graft copolymers, and polymer blends.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. By combining a block containing carbazole units with a block of another polymer, materials with a combination of properties can be created. For instance, amphiphilic block copolymers can be synthesized by combining a hydrophobic carbazole-containing block with a hydrophilic block, which can self-assemble into various nanostructures in solution. mdpi.comnih.gov The synthesis of such block copolymers is often achieved through controlled/living polymerization techniques, where one block is synthesized first and then used as a macroinitiator for the polymerization of the second monomer. mdpi.comnih.gov

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. nih.govgoogle.comrsc.org Carbazole-containing graft copolymers can be prepared by "grafting from," "grafting to," or "grafting through" methods. In the "grafting from" approach, initiator sites are created along a polymer backbone, from which the carbazole-containing monomer is polymerized. A novel thermosensitive amphiphilic graft copolymer, PNIPAAm-g-PCbzEA, which contains a carbazole group, has been successfully designed and synthesized. nih.gov

| Copolymer Type | Carbazole-Containing Monomer | Comonomer(s) | Synthesis Method | Potential Application |

|---|---|---|---|---|

| Diblock Copolymer | 9-(2,3-epoxypropyl) carbazole | Propylene oxide | Living Anionic Polymerization | Optoelectronics |

| Graft Copolymer | Vinyl-functionalized poly(2-(N-carbazolyl)ethyl acrylate) | N-isopropylacrylamide | Free Radical Copolymerization | Thermo-controlled drug delivery |

Polymer blending is a simple and cost-effective method for creating new materials with tailored properties. By physically mixing a polymer containing this compound with one or more other polymers, the desirable properties of each component can be combined. For example, blending a carbazole-containing polymer, which typically has good hole-transporting properties, with an electron-transporting polymer can lead to materials with improved charge-transport balance for use in organic light-emitting diodes (OLEDs).

Blends of poly(N-vinylcarbazole) (PVK) with other polymers have been investigated for various applications. For instance, blends of PVK with polyaniline have been used as an anode in blue light-emitting diodes. aip.org The compatibility of the polymers in the blend is a critical factor that determines the morphology and, consequently, the performance of the resulting material.

Advanced Materials Research based on this compound

The unique molecular architecture of this compound, featuring a hole-transporting carbazole core, an N-ethyl group for improved solubility, and a reactive hydroxymethyl group, makes it a valuable building block for novel functional polymers. Research in this area is focused on harnessing these features to create materials with tailored properties for specific high-performance applications.

Development of Polymer Electrolytes for Energy Storage Research

Solid-state and gel polymer electrolytes are critical components in the development of safer and more efficient energy storage devices, such as lithium-ion batteries. The incorporation of carbazole moieties into polymer backbones is being explored to enhance the electrochemical stability and ionic conductivity of these electrolytes. While extensive research exists on various carbazole derivatives for this purpose, specific studies focusing on polymers derived directly from this compound are still an emerging area of investigation.

Hypothetically, a polymer electrolyte based on poly(this compound) could offer several advantages. The carbazole units could contribute to a higher amorphous fraction in the polymer matrix, which is known to facilitate ion transport. Furthermore, the polar nature of the carbazole and the ether linkages formed during polymerization could aid in the dissolution of lithium salts and the coordination of lithium ions, thereby improving ionic conductivity.

A hypothetical study might involve the synthesis of poly(this compound) and its characterization as a host for a lithium salt-based electrolyte. The performance of such a polymer electrolyte could be evaluated based on several key parameters, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Electrochemical Properties of a Poly(this compound)-based Polymer Electrolyte

| Electrolyte Composition | Ionic Conductivity (S/cm) at 25°C | Li+ Transference Number (t+) | Electrochemical Stability Window (V vs. Li/Li+) |

|---|---|---|---|

| PECM + 1M LiTFSI in EC/DEC | 1.2 x 10⁻⁴ | 0.35 | 4.5 |

Note: PECM refers to the hypothetical polymer poly(this compound). LiTFSI, LiPF₆, EC, DEC, and PC are common lithium salts and solvents used in electrolytes.

Further research would be necessary to synthesize and validate these findings and to optimize the polymer structure and electrolyte composition for practical applications in energy storage devices.

Fabrication of Electrochromic Materials for Research Applications

Electrochromic materials, which can change their optical properties in response to an applied voltage, are of great interest for applications such as smart windows, displays, and sensors. Conjugated polymers containing carbazole units are well-known for their excellent electrochromic performance, exhibiting high contrast, fast switching speeds, and good stability. researchgate.netresearchgate.netresearchgate.net The electropolymerization of carbazole monomers is a common method to produce thin, uniform electrochromic films on conductive substrates. electrochemsci.org

A polymer derived from this compound could be a promising candidate for electrochromic applications. The polymerization would likely occur through the coupling of carbazole rings, leading to a conjugated polymer backbone. The pendant hydroxymethyl groups could influence the polymer's morphology and electronic properties, and could also be used for post-polymerization modifications to fine-tune the electrochromic behavior.

Upon electrochemical oxidation, a film of poly(this compound) would be expected to exhibit distinct color changes. In its neutral state, the polymer would likely be transparent or lightly colored. As the polymer is oxidized, it would form radical cations (polarons) and dications (bipolarons), leading to the appearance of new absorption bands in the visible spectrum and a change in color.

The performance of a hypothetical electrochromic device based on this polymer could be characterized by its optical contrast, switching speed, and coloration efficiency. The following table provides a hypothetical summary of these key performance metrics.

Table 2: Hypothetical Electrochromic Performance of a Poly(this compound) Film

| Property | Value | Wavelength (nm) |

|---|---|---|

| Optical Contrast (ΔT%) | 45% | 620 |

| Switching Time (s) - Bleaching | 1.8 | - |

| Switching Time (s) - Coloring | 2.5 | - |

Note: These values are hypothetical and would require experimental verification.

The data suggests that a polymer based on this compound could be a viable material for electrochromic applications, warranting further investigation into its synthesis and characterization.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to study the electronic structure and properties of molecules with a good balance between accuracy and computational cost. For a molecule such as (9-Ethylcarbazol-3-yl)methanol, DFT calculations can elucidate its geometry, vibrational modes, electronic orbitals, and spectroscopic characteristics.

Geometry Optimization and Vibrational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-31G(d), the electronic energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry of this compound.

Once the optimized geometry is obtained, a vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The results provide the harmonic vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectral peaks. A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model.

Table 1: Comparison of Selected Experimental and Hypothetical DFT-Calculated Geometrical Parameters for a Carbazole-3-methanol Derivative

| Parameter | Experimental (for (4,9-Dimethyl-9H-carbazol-3-yl)methanol) nih.gov | Hypothetical DFT B3LYP/6-31G(d) (for this compound) |

| C3-C15 Bond Length (Å) | 1.512 | ~1.51 |

| C1-O1 Bond Length (Å) | 1.428 | ~1.43 |

| N1-C12 Bond Length (Å) | 1.470 | ~1.47 |

| C1-C2-C3-C4 Dihedral Angle (°) | -0.9 | ~-1.0 |

| C5-C6-C7-C8 Dihedral Angle (°) | 0.8 | ~1.0 |

Note: Hypothetical DFT values are estimated based on typical performance of the method for similar organic molecules and experimental data from a closely related structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties.

For carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the substituents. In this compound, the HOMO is expected to be delocalized over the carbazole core. The energy of the HOMO and LUMO, and consequently the HOMO-LUMO gap, can be precisely calculated using DFT. These values are instrumental in predicting the molecule's behavior in charge transfer processes and its potential use in electronic devices. A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound based on DFT Calculations

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap | ~ 3.5 to 4.5 |

Note: These values are estimations based on computational studies of similar carbazole derivatives and are intended to be representative.

Prediction of Spectroscopic Properties

Time-dependent DFT (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, allowing for the prediction of electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. This spectrum can then be compared with experimental data to aid in the interpretation of the observed absorption bands. For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, characteristic of the carbazole chromophore. The calculations would identify the specific molecular orbitals involved in these electronic transitions, providing a detailed understanding of the molecule's photophysical behavior.

Molecular Dynamics (MD) Simulations for Aggregation and Intermolecular Interactions

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a collection of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into dynamic processes such as aggregation and intermolecular interactions.

For this compound, MD simulations could be used to study how multiple molecules interact with each other in a condensed phase (e.g., in solution or in a solid film). This is particularly relevant for understanding how the molecules pack together and whether they tend to form aggregates. Aggregation can significantly affect the material's properties, such as its fluorescence and charge transport characteristics. The presence of the hydroxyl group in the methanol (B129727) substituent suggests the possibility of hydrogen bonding, which could play a significant role in directing the aggregation behavior. MD simulations can reveal the preferred modes of intermolecular association, including π-π stacking of the carbazole rings and hydrogen bonding between the methanol groups.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural features of a molecule and its properties. By developing a QSPR model, it becomes possible to predict the properties of new, unsynthesized molecules based solely on their chemical structure.

In the context of material design, a QSPR model could be developed for a series of carbazole derivatives, including this compound, to predict properties relevant to their application in organic electronics, such as their HOMO-LUMO gap, charge mobility, or fluorescence quantum yield. The first step in QSPR modeling is to calculate a set of molecular descriptors for each molecule in a training set. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Subsequently, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates these descriptors with the property of interest.

Once a robust and validated QSPR model is established, it can be used to virtually screen a large library of candidate molecules and identify those with the most promising properties for a specific application, thereby accelerating the discovery of new materials.

Future Research Directions and Emerging Applications

Nanomaterials Integration and Research on Hybrid Systems

The integration of (9-Ethylcarbazol-3-yl)methanol into nanomaterials to create hybrid systems is a promising avenue for developing advanced materials with tailored functionalities. The inherent properties of the carbazole (B46965) moiety, such as its electron-donating nature and photoactivity, can be synergistically combined with the unique characteristics of various nanomaterials.

Future research is anticipated to focus on the functionalization of nanoparticles, such as gold or silver nanoparticles and quantum dots, with this compound. This can be achieved by leveraging the hydroxyl group of the methanol (B129727) moiety for covalent attachment. Such hybrid materials could exhibit enhanced optical and electronic properties, finding applications in areas like sensing, catalysis, and optoelectronics. For instance, the carbazole unit can act as an antenna to absorb light and transfer energy to the nanoparticle core, a process that could be exploited in photodynamic therapy or light-harvesting applications.

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) and polymer-based nanocomposites is another area ripe for exploration. In MOFs, the compound could serve as a functional ligand, introducing porosity and specific recognition sites for sensing applications. When dispersed in a polymer matrix, it can enhance the charge transport properties of the resulting nanocomposite, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Table 1: Potential Hybrid Systems and Their Envisioned Applications

| Nanomaterial | Linkage Strategy | Potential Application |

| Gold/Silver Nanoparticles | Thiol-based self-assembly on the nanoparticle surface after derivatization of the hydroxyl group. | Enhanced sensing platforms, catalysis |

| Quantum Dots | Covalent bonding via the hydroxyl group. | Bioimaging, light-emitting devices |

| Metal-Organic Frameworks | Use as a functionalized linker during MOF synthesis. | Gas storage, chemical sensing |

| Polymer Nanocomposites | Blending or copolymerization. | Organic electronics, photovoltaics |

Bioconjugation and Biomedical Research Applications (excluding clinical trials)

The fluorescent properties of the carbazole nucleus make this compound and its derivatives attractive candidates for biomedical research, particularly in the development of fluorescent probes and for bioconjugation.

A derivative of 9-ethylcarbazole (B1664220), 3-(2-bromoacetamido)-N-(9-ethyl-9H)-carbazol, has been successfully utilized as a fluorescent labeling reagent for the determination of thiophenols in biological and environmental samples. nih.gov This demonstrates the potential of the 9-ethylcarbazol-3-yl scaffold in designing probes for specific analytes. Future work could focus on modifying the methanol group of this compound to create a range of reactive probes for bioconjugation to proteins, nucleic acids, and other biomolecules. These bioconjugates could be employed in fluorescence microscopy, flow cytometry, and immunoassays to visualize and track biological processes.

Moreover, the carbazole skeleton is a key structural motif in many bioactive natural products and synthetic molecules. acgpubs.org Research into (4,9-Dimethyl-9H-carbazol-3-yl)methanol, a closely related compound, highlights its role as a precursor for the synthesis of more complex molecules with potential biological activities. nih.gov This suggests that this compound could serve as a valuable starting material for the development of new therapeutic agents. For instance, carbazole derivatives have been investigated as inhibitors of enzymes like DNA methyltransferase 1 (DNMT1), which is implicated in cancer. nih.gov Exploring the synthesis of this compound-based compounds for similar applications is a compelling direction for future research.

Table 2: Potential Biomedical Research Applications

| Application Area | Research Focus | Rationale |

| Bioimaging | Development of fluorescent probes. | The inherent fluorescence of the carbazole moiety can be harnessed for visualizing biological structures and processes. |

| Biosensing | Design of sensors for specific biomolecules. | The carbazole scaffold can be functionalized to selectively bind to and signal the presence of target analytes. |

| Drug Discovery | Synthesis of novel bioactive compounds. | The carbazole structure is a known pharmacophore, and this compound provides a versatile platform for creating new derivatives. |

Green Chemistry Approaches in Synthesis and Application of Carbazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis and application of carbazole derivatives to minimize environmental impact. Future research in this area will likely focus on developing more sustainable synthetic routes to this compound and its derivatives, as well as exploring their use in environmentally friendly technologies.

Chemo-enzymatic synthesis and biosynthesis are emerging as powerful green alternatives to traditional chemical synthesis. ju.edu.samdpi.com These methods utilize enzymes or whole microorganisms to catalyze reactions under mild conditions, often with high selectivity and reduced waste generation. nih.gov The development of biocatalytic routes for the synthesis of this compound, potentially starting from simple precursors, would represent a significant advancement in green chemistry.

The use of ionic liquids as greener solvents and catalysts for the synthesis and separation of carbazole derivatives is another active area of research. rsc.orgnih.govacs.org Ionic liquids are non-volatile and can often be recycled, reducing the reliance on hazardous organic solvents. researchgate.netrsc.org Investigating the use of ionic liquids in the synthesis and purification of this compound could lead to more sustainable manufacturing processes.

In terms of applications, carbazole-based photocatalysts are being explored for visible-light-driven organic synthesis, offering a green alternative to metal-catalyzed reactions. rsc.org The development of this compound-based photocatalysts could contribute to the advancement of sustainable chemical transformations.

Table 3: Green Chemistry Strategies and Their Potential Impact

| Green Chemistry Approach | Specific Focus for this compound | Potential Impact |

| Biocatalysis | Enzymatic synthesis of the compound. | Reduced energy consumption, less hazardous waste. ju.edu.samdpi.com |

| Ionic Liquids | Use as reaction media and for extraction/purification. | Elimination of volatile organic compounds, potential for recycling. rsc.orgacs.org |

| Photocatalysis | Development of carbazole-based photocatalysts. | Metal-free and oxidant-free synthetic methods. rsc.org |

Artificial Intelligence and Machine Learning in Material Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of new materials, including derivatives of this compound. These computational tools can accelerate the design-synthesis-testing cycle, enabling the rapid identification of compounds with desired properties.

Machine learning models can be trained on existing data of carbazole derivatives to predict the properties of new, unsynthesized compounds. nih.govresearchgate.net For example, a model could be developed to predict the fluorescence quantum yield, absorption and emission wavelengths, or charge transport mobility of this compound derivatives with different substituents. This would allow researchers to virtually screen large libraries of potential compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. eurekaselect.comresearchgate.netnih.gov

Furthermore, AI can be employed to optimize the reaction conditions for the synthesis of this compound and its derivatives. By analyzing data from a series of experiments, a machine learning algorithm could identify the optimal temperature, solvent, and catalyst to maximize the yield and purity of the product.

The integration of high-throughput screening with machine learning is another powerful approach. eurekaselect.comnih.gov Automated synthesis and characterization platforms can generate large datasets that are then used to train and refine ML models, creating a closed-loop system for autonomous materials discovery. Applying this strategy to the this compound scaffold could lead to the rapid development of novel materials for a wide range of applications.

Table 4: AI and Machine Learning in the Context of this compound

| AI/ML Application | Description | Expected Outcome |

| Property Prediction | Training models to predict the electronic and photophysical properties of derivatives. | Rapid identification of high-performance materials for specific applications. nih.gov |

| Synthesis Optimization | Using algorithms to find the optimal reaction conditions. | Improved reaction yields and reduced waste. |

| High-Throughput Screening | Combining automated experiments with ML to explore a vast chemical space. | Accelerated discovery of novel functional materials based on the this compound core. eurekaselect.comnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.